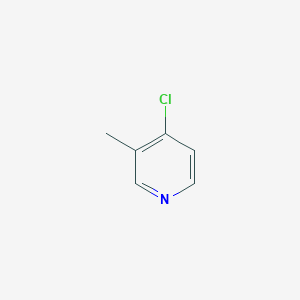

4-Chloro-3-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c1-5-4-8-3-2-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNXMHJMXLSNIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374014 | |

| Record name | 4-chloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1681-36-3 | |

| Record name | 4-chloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1681-36-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-methylpyridine: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-methylpyridine is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern and reactivity make it a valuable precursor for the synthesis of a range of pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its significant role as a key intermediate in the development of prominent drugs, including the proton pump inhibitor pantoprazole and various kinase inhibitors.

Chemical and Physical Properties

This compound, also known as 4-chloro-3-picoline, is a substituted pyridine derivative. The presence of a chlorine atom at the 4-position and a methyl group at the 3-position of the pyridine ring governs its reactivity and physical characteristics. The compound is typically available as a free base or as a hydrochloride salt, which exhibits greater stability and ease of handling.

Quantitative Data

The key physical and chemical properties of this compound and its hydrochloride salt are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ClN | [1] |

| Molecular Weight | 127.57 g/mol | [1] |

| Appearance | Light yellow liquid | [2] |

| Boiling Point | 192-193 °C | [2] |

| Density | 1.17 g/cm³ | [2] |

| Refractive Index | 1.533 | [2] |

| Flash Point | 75 °C | [2] |

| pKa | 3.44 ± 0.10 (Predicted) | [2] |

Table 2: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ClN · HCl | [3] |

| Molecular Weight | 164.03 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 165-169 °C (lit.) | [3] |

| Assay | 97% | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Mass Spectrometry (MS): GC-MS analysis is a common technique for identifying this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound, compiled from various sources.

Synthesis of this compound

A common method for the synthesis of this compound is the chlorination of a suitable 3-methylpyridine precursor.

Method 1: Chlorination of 3-Methylpyridine-N-oxide

This method involves the oxidation of 3-methylpyridine to its N-oxide, followed by chlorination.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Protocol:

-

N-Oxidation of 3-Methylpyridine: 3-Methylpyridine is reacted with an oxidizing agent, such as hydrogen peroxide in acetic acid, at an elevated temperature to yield 3-methylpyridine-N-oxide.

-

Chlorination: The resulting 3-methylpyridine-N-oxide is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).[7] The reaction mixture is typically heated under reflux.

-

Work-up and Purification: After the reaction is complete, the excess chlorinating agent is carefully quenched, and the reaction mixture is neutralized. The crude product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The final product can be purified by vacuum distillation or column chromatography.[1][8][9][10]

Method 2: From 3-Methoxy-2-methyl-4(1H)-pyridone

This method involves the chlorination of a pyridone precursor.

Experimental Protocol:

-

A suspension of 3-Methoxy-2-methyl-4(1H)-pyridone (5.6 g) in phosphorus oxychloride (50 ml) is refluxed for 10 hours.[8]

-

The reaction mixture is then concentrated under reduced pressure.

-

Toluene is added to the residue, and the residual phosphorus oxychloride is removed by evaporation under reduced pressure.

-

The resulting oily substance is treated with chloroform and water. The chloroform layer is separated.

-

The aqueous layer is made alkaline with potassium carbonate and extracted with chloroform.

-

The combined chloroform extracts are washed with water, dried, and the solvent is evaporated.

-

The residue is purified by column chromatography on silica gel to yield 4-chloro-3-methoxy-2-methylpyridine (a related compound, illustrating the technique).[8]

Role in Drug Development

This compound is a crucial intermediate in the synthesis of several commercially important pharmaceutical compounds. Its reactivity, particularly the susceptibility of the chlorine atom to nucleophilic substitution, allows for the introduction of various functional groups, making it a versatile building block.[11]

Intermediate in Pantoprazole Synthesis

Pantoprazole is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. The synthesis of pantoprazole relies on the coupling of a substituted benzimidazole moiety with a pyridine derivative, for which this compound is a key precursor.[2][12][13][14]

Logical Relationship: Role of this compound in Pantoprazole Synthesis

Caption: Role of this compound in Pantoprazole synthesis.

The synthesis involves converting this compound through a series of steps, including methoxylation and oxidation, to form the key intermediate, 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride.[3][15] This intermediate is then condensed with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole to produce pantoprazole.[2][12]

Precursor for Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors used in cancer therapy. This compound serves as a starting material for the synthesis of various substituted pyridines that are incorporated into these complex molecules. The chlorine atom at the 4-position is readily displaced by nucleophiles, enabling the attachment of different pharmacophores.

Derivatives of this compound are investigated for their potential as inhibitors of various kinases, including FMS-like tyrosine kinase 3 (FLT3), which is a target in acute myeloid leukemia (AML).[15][16][17][18][19]

Experimental Workflow: General Synthesis of a Kinase Inhibitor Precursor

References

- 1. orgsyn.org [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. CN101875629A - Industrial preparation method of pantoprazole intermediate pyridine hydrochloride - Google Patents [patents.google.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. US4672125A - Chlorination of β-methylpyridine compounds - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. This compound | 1681-36-3 | Benchchem [benchchem.com]

- 12. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. researchgate.net [researchgate.net]

- 15. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyridine Ring: A Technical Guide to its Reactivity and Electronic Properties for Drug Development

An in-depth examination of the pyridine scaffold, a cornerstone in medicinal chemistry, detailing its electronic characteristics, reactivity, and significance in pharmacology. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, including key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction: The Significance of the Pyridine Moiety

Pyridine (C₅H₅N), a six-membered aromatic heterocycle structurally related to benzene, is a fundamental scaffold in the development of pharmaceuticals and agrochemicals.[1] Its unique electronic properties, conferred by the presence of a nitrogen atom, govern its reactivity and its ability to interact with biological targets. The pyridine ring is a common feature in a vast number of bioactive molecules, including vitamins like niacin and pyridoxine, and over 7,000 existing drug molecules.[2] The inclusion of a pyridine moiety in a drug candidate can enhance its biochemical potency, improve metabolic stability, increase cellular permeability, and address protein-binding issues, thereby optimizing both pharmacokinetic and pharmacodynamic profiles.[2][3] This guide provides a detailed exploration of the electronic structure and reactivity of the pyridine ring, alongside practical experimental methodologies and an examination of its role in key biological signaling pathways.

Electronic Properties of the Pyridine Ring

The electronic nature of the pyridine ring is the foundation of its chemical behavior and its utility as a pharmacophore.

Aromaticity and Electron Distribution

Pyridine possesses a conjugated system of six π-electrons delocalized across the planar ring, fulfilling Hückel's criteria for aromaticity.[1][4] However, the presence of the electronegative nitrogen atom leads to an uneven distribution of electron density compared to benzene.[1][5] The nitrogen atom exerts a negative inductive effect, drawing electron density away from the carbon atoms of the ring.[1][6] This results in a π-deficient system, where the carbon atoms are electron-poor relative to those in benzene.[5][7] This electron deficiency is a key factor governing pyridine's reactivity. The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic system.[4] This localized lone pair is responsible for the basicity and nucleophilicity of pyridine.[1][4]

Basicity and pKa

The availability of the nitrogen's lone pair makes pyridine a weak base.[1] The pKa of its conjugate acid, the pyridinium ion, is approximately 5.25.[1][8] The basicity of pyridine can be significantly influenced by the presence of substituents on the ring. Electron-donating groups, such as methyl groups, increase basicity through a positive inductive effect, making the lone pair more available for protonation.[8] Conversely, electron-withdrawing groups, like chloro or nitro groups, decrease basicity by further delocalizing the lone pair or through a negative inductive effect.[8]

Coordination Chemistry

The lone pair of electrons on the nitrogen atom allows pyridine and its derivatives to act as excellent ligands (Lewis bases) for a wide variety of metal ions.[1][9] This coordination ability is crucial in catalysis, materials science, and bioinorganic chemistry.[9][10] Pyridine-containing complexes are utilized in reactions such as hydrogenations, oxidations, and cross-coupling reactions.[10] The electronic and steric properties of the pyridine ligand can be fine-tuned by the introduction of substituents, which in turn modulates the properties of the resulting metal complex.[11]

Reactivity of the Pyridine Ring

The electron-deficient nature of the pyridine ring dictates its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution

Pyridine is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene.[6][12][13] The electronegative nitrogen atom deactivates the ring towards attack by electrophiles.[13] Furthermore, under the acidic conditions often required for EAS, the nitrogen atom is protonated, forming the pyridinium ion. This positive charge further deactivates the ring to a level comparable to that of nitrobenzene.[6][12]

When EAS does occur, it proceeds preferentially at the 3-position (meta-position).[14] Attack at the 2- or 4-position results in an unstable resonance intermediate where the positive charge is placed on the electronegative nitrogen atom.[14]

Activation via N-Oxide Formation: The reactivity of the pyridine ring towards electrophiles can be dramatically increased by conversion to pyridine-N-oxide.[15][16] The oxygen atom in the N-oxide can donate electron density back into the ring, particularly at the 2- and 4-positions, making these positions more susceptible to electrophilic attack.[15][17] After the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine ring.[15][18]

Nucleophilic Aromatic Substitution

The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions.[1][6] This is in stark contrast to benzene, which does not readily undergo nucleophilic substitution. A classic example is the Chichibabin reaction, where pyridine reacts with sodium amide to yield 2-aminopyridine.[5][12][19] The reaction proceeds via an addition-elimination mechanism involving a hydride leaving group.[5]

Quantitative Data

pKa Values of Substituted Pyridines

The following table summarizes the pKa values for a range of substituted pyridines, illustrating the electronic effects of different functional groups.

| Substituent | Position | pKa |

| -H | - | 5.17[17] |

| -CH₃ | 2 | 5.97[17] |

| -CH₃ | 3 | 5.70[17] |

| -CH₃ | 4 | 5.97[17] |

| -Cl | 2 | 0.72[17] |

| -Cl | 3 | 2.84[17] |

| -Cl | 4 | 3.82[17] |

| -Br | 2 | 0.90[17] |

| -Br | 3 | 2.84[17] |

| -Br | 4 | 3.81[17] |

| -I | 2 | 1.82[17] |

| -OCH₃ | 2 | 3.28[17] |

| -OCH₃ | 3 | 4.88[17] |

| -OCH₃ | 4 | 6.58[17] |

| -NO₂ | 2 | -2.5 (estimated)[20] |

| -NO₂ | 3 | 0.81[20] |

| -NO₂ | 4 | 1.61[20] |

| -NH₂ | 2 | 6.86[21] |

| -NH₂ | 3 | 5.98[21] |

| -NH₂ | 4 | 9.17[21] |

| -CN | 2 | -0.26[21] |

| -CN | 3 | 1.45[21] |

| -CN | 4 | 1.90[21] |

Structural Data of Pyridine

The following table presents key bond lengths and angles for the pyridine molecule.

| Parameter | Value | Reference |

| Bond Lengths (Å) | ||

| C-N | 1.340 | [22] |

| C-C (near N) | 1.390 | [22] |

| C-C (far from N) | 1.400 | [22] |

| Bond Angles (°) | ||

| C-N-C | 116.7 | [22] |

| C-C-N | 124.0 | [22] |

| C-C-C (adjacent to N) | 118.1 | [22] |

| C-C-C (at C4) | 118.6 | [22] |

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the pKa of a pyridine derivative.

Materials:

-

Potentiometer with a calibrated pH electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Standardized 0.1 M NaOH solution

-

Standardized 0.1 M HCl solution

-

0.15 M KCl solution (to maintain constant ionic strength)

-

Deionized water

-

Pyridine derivative sample

-

Nitrogen gas source

Procedure:

-

Calibration: Calibrate the potentiometer using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10).[23]

-

Sample Preparation: Accurately weigh and dissolve the pyridine derivative in deionized water to a concentration of approximately 1 mM.[24]

-

Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution into a beaker with a magnetic stir bar. Add KCl solution to maintain a constant ionic strength.[23][24] Immerse the pH electrode in the solution.

-

Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved CO₂.[23][24]

-

Titration:

-

For a basic pyridine derivative, titrate with the standardized 0.1 M HCl solution.

-

For an acidic pyridine derivative, titrate with the standardized 0.1 M NaOH solution.

-

-

Data Collection: Add the titrant in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.[25]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[23]

-

Replication: Perform the titration at least in triplicate to ensure accuracy and precision.[23]

Determination of pKa by ¹H NMR Spectroscopy

This method relies on the change in the chemical shift of protons on the pyridine ring upon protonation.

Materials:

-

NMR spectrometer

-

NMR tubes

-

Deuterium oxide (D₂O)

-

Deuterated HCl and NaOD solutions for pH adjustment

-

pH meter calibrated for D₂O (pD = pH meter reading + 0.4)

-

Pyridine derivative sample

Procedure:

-

Sample Preparation: Prepare a solution of the substituted pyridine in D₂O in an NMR tube.[26][27]

-

pH Adjustment: Adjust the pD of the solution to a range of values (typically spanning at least 2 pD units above and below the expected pKa) using the deuterated acid and base solutions.[16][26]

-

NMR Spectra Acquisition: Acquire a ¹H NMR spectrum for each pD value.[26][27]

-

Data Analysis:

-

Identify a proton on the pyridine ring whose chemical shift changes significantly with pD.[16]

-

Plot the chemical shift (δ) of this proton against the pD.[28]

-

The resulting plot will be a sigmoidal curve. The pKa is the pD value at the inflection point of this curve.[28]

-

Alternatively, the pKa can be calculated by fitting the data to the Henderson-Hasselbalch equation.[26]

-

Electrophilic Nitration of Pyridine-N-Oxide

This protocol describes the synthesis of 4-nitropyridine-N-oxide.

Materials:

-

Pyridine-N-oxide

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Three-neck flask, reflux condenser, addition funnel, internal thermometer

-

Magnetic stirrer and stir bar

-

Ice bath

-

Sodium carbonate decahydrate

-

Acetone

Procedure:

-

Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid (30 mL) to fuming nitric acid (12 mL) with stirring. Allow the mixture to warm to 20°C before use.[29]

-

Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, addition funnel, and internal thermometer, add pyridine-N-oxide (9.51 g, 100 mmol) and heat to 60°C.[29]

-

Nitration: Add the prepared nitrating acid dropwise to the stirred pyridine-N-oxide over 30 minutes. After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[29]

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approximately 150 g).[29]

-

Neutralize the solution with sodium carbonate.

-

The product, 4-nitropyridine-N-oxide, will precipitate and can be collected by filtration.

-

The crude product can be recrystallized from acetone if necessary.

-

Role in Signaling Pathways and Drug Action

The pyridine scaffold is a key component of many drugs that modulate critical biological signaling pathways.

Isoniazid and Mycolic Acid Synthesis

Isoniazid is a frontline antituberculosis drug.[30] It is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG.[8][18] The activated form of isoniazid covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system.[8] This inhibition blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to bacterial cell death.[8][18]

Omeprazole and the Gastric Proton Pump

Omeprazole is a proton pump inhibitor used to treat acid-reflux and peptic ulcers.[6] It is a prodrug that, in the acidic environment of the parietal cells of the stomach, is converted to its active form, a sulfenamide.[4][6] This active metabolite forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase (proton pump), irreversibly inhibiting its function.[4][6] This blocks the final step in gastric acid secretion.[31]

Gefitinib and the EGFR Signaling Pathway

Gefitinib is a tyrosine kinase inhibitor used in the treatment of certain types of cancer, particularly non-small cell lung cancer.[32] It targets the epidermal growth factor receptor (EGFR).[33] Gefitinib competitively binds to the ATP-binding site of the EGFR's intracellular tyrosine kinase domain, inhibiting its activity.[32][33] This blocks the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.[33][34]

Nicotinamide in NAD⁺ Signaling

Nicotinamide, a form of vitamin B3, is a fundamental component of nicotinamide adenine dinucleotide (NAD⁺). NAD⁺ is a critical coenzyme in cellular redox reactions and also serves as a substrate for several important signaling enzymes.[3][35] These include sirtuins (a class of deacetylases that regulate metabolism, DNA repair, and inflammation) and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair and the maintenance of genomic stability.[35][36] The levels of NAD⁺ in the cell are maintained through salvage pathways that recycle nicotinamide.[35]

Conclusion

The pyridine ring is a privileged scaffold in medicinal chemistry due to its unique electronic properties and versatile reactivity. Its electron-deficient nature makes it susceptible to nucleophilic attack and relatively unreactive towards electrophiles, a characteristic that can be modulated through N-oxide formation. The basicity of the nitrogen atom and its ability to coordinate with metals further expand its chemical utility. As demonstrated by the diverse mechanisms of action of pyridine-containing drugs, this heterocyclic core continues to be a rich source of inspiration for the design and development of novel therapeutics targeting a wide array of biological pathways. A thorough understanding of the fundamental principles outlined in this guide is essential for any scientist working on the synthesis and application of pyridine-based compounds in drug discovery.

References

- 1. Nicotinamide adenine dinucleotide homeostasis and signalling in heart disease: Pathophysiological implications and therapeutic potential | Thoracic Key [thoracickey.com]

- 2. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. What is the mechanism of Omeprazole? [synapse.patsnap.com]

- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 6. pharmacyfreak.com [pharmacyfreak.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of action of omeprazole. | Semantic Scholar [semanticscholar.org]

- 11. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 12. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 14. Isoniazid Degradation Pathway [eawag-bbd.ethz.ch]

- 15. aacrjournals.org [aacrjournals.org]

- 16. mdpi.com [mdpi.com]

- 17. studylib.net [studylib.net]

- 18. Isoniazid - Wikipedia [en.wikipedia.org]

- 19. scientificupdate.com [scientificupdate.com]

- 20. Chichibabin Reaction | PPTX [slideshare.net]

- 21. organicchemistrydata.org [organicchemistrydata.org]

- 22. CCCBDB listing of experimental geometry data page 2 [cccbdb.nist.gov]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. dergipark.org.tr [dergipark.org.tr]

- 25. applications.emro.who.int [applications.emro.who.int]

- 26. researchgate.net [researchgate.net]

- 27. ERIC - EJ1003056 - Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited, Journal of Chemical Education, 2012-Nov [eric.ed.gov]

- 28. researchgate.net [researchgate.net]

- 29. benchchem.com [benchchem.com]

- 30. journals.asm.org [journals.asm.org]

- 31. Clinical pharmacology of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Gefitinib - Wikipedia [en.wikipedia.org]

- 33. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 34. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 36. med.stanford.edu [med.stanford.edu]

Thermodynamic Properties of Substituted Pyridines: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pyridine and its substituted derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] The thermodynamic properties of these heterocyclic compounds are critical determinants of their stability, reactivity, and ultimately, their biological activity. Understanding the interplay between substituent effects and the thermodynamic landscape of the pyridine ring is paramount for rational drug design and development. This guide provides a comprehensive overview of the thermodynamic properties of substituted pyridines, detailing experimental and computational methodologies for their determination and exploring the implications for drug discovery.

Core Thermodynamic Parameters

The key thermodynamic parameters that govern the behavior of substituted pyridines are enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°). These values dictate the energetic feasibility of chemical reactions and the stability of the molecules themselves.

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.[2] For substituted pyridines, this value is influenced by the nature and position of the substituents on the pyridine ring. Experimental values are typically determined by combustion calorimetry.[3]

A review of available literature provides standard molar enthalpies of formation (ΔfH°m(g)) in the gaseous phase at 298.15 K for a range of substituted pyridines. These values are crucial for understanding the energetic effects of different functional groups.

| Compound | Substituent Position | ΔfH°m(g) (kJ/mol) |

| Pyridine | - | 140.4 ± 0.7 |

| 2-Methylpyridine | 2- | 99.2 ± 1.0 |

| 3-Methylpyridine | 3- | 106.5 ± 0.9 |

| 4-Methylpyridine | 4- | 104.0 ± 1.1 |

| 2,3-Dimethylpyridine | 2,3- | 69.1 ± 1.3 |

| 2,4-Dimethylpyridine | 2,4- | 66.8 ± 1.2 |

| 2,5-Dimethylpyridine | 2,5- | 73.1 ± 1.3 |

| 2,6-Dimethylpyridine | 2,6- | 62.1 ± 1.2 |

| 3,4-Dimethylpyridine | 3,4- | 76.5 ± 1.4 |

| 3,5-Dimethylpyridine | 3,5- | 80.2 ± 1.4 |

| 2,4,6-Trimethylpyridine | 2,4,6- | 30.2 ± 1.5 |

| 2-Chloropyridine | 2- | 104.5 ± 1.9 |

| 3-Chloropyridine | 3- | 107.6 ± 1.5 |

| 2-Bromopyridine | 2- | 120.4 ± 2.2 |

| 3-Bromopyridine | 3- | 113.7 ± 2.2 |

| 2-Hydroxypyridine | 2- | -95.1 ± 1.3 |

| 3-Hydroxypyridine | 3- | -89.3 ± 1.2 |

| 4-Hydroxypyridine | 4- | -92.5 ± 1.4 |

| 2-Aminopyridine | 2- | 84.1 ± 1.1 |

| 3-Aminopyridine | 3- | 92.3 ± 1.0 |

| 4-Aminopyridine | 4- | 88.7 ± 1.2 |

| 2-Cyanopyridine | 2- | 225.1 ± 1.5 |

| 3-Cyanopyridine | 3- | 230.8 ± 1.4 |

| 4-Cyanopyridine | 4- | 228.4 ± 1.6 |

Entropy (S°) and Gibbs Free Energy of Formation (ΔGf°)

Standard molar entropy (S°) is a measure of the randomness or disorder of a substance.[4] The standard Gibbs free energy of formation (ΔGf°) combines enthalpy and entropy and is the ultimate indicator of a compound's thermodynamic stability under standard conditions.[5] While extensive experimental data for substituted pyridines is less common than for enthalpy, the values for pyridine itself provide a baseline.

| Thermodynamic Parameter | Value |

| Standard Molar Entropy of Pyridine (liquid, 298.15 K) | 177.5 J/(mol·K) |

| Standard Gibbs Free Energy of Formation of Pyridine (liquid, 298.15 K) | 143.9 kJ/mol |

Experimental Protocols for Thermodynamic Characterization

Accurate determination of thermodynamic properties relies on precise experimental techniques. The following sections detail the methodologies for key experiments.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is a standard technique to determine the heat of combustion of a substance, from which the enthalpy of formation can be calculated. For nitrogen-containing compounds like pyridine derivatives, specific considerations are necessary.

Protocol:

-

Sample Preparation: A precisely weighed pellet (typically 0.5-1.0 g) of the substituted pyridine is prepared. For liquid samples, a gelatin capsule is used.

-

Bomb Assembly: The sample is placed in a crucible within the bomb. A known length of fuse wire is connected to the electrodes, with the wire in contact with the sample. For nitrogen-containing compounds, it is crucial to add a small, measured amount of distilled water (approx. 1 mL) to the bomb to ensure that the nitrogen combustion products form a nitric acid solution of known concentration.

-

Pressurization: The bomb is sealed and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 25-30 atm.

-

Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Analysis: The heat capacity of the calorimeter is determined by calibrating with a substance of known heat of combustion, such as benzoic acid. The heat of combustion of the pyridine derivative is then calculated from the temperature change, accounting for the heat released by the fuse wire and the formation of nitric acid. The nitric acid is quantified by titrating the bomb washings with a standard base.

Transpiration Method for Vapor Pressure and Enthalpy of Sublimation/Vaporization

The transpiration method is used to determine the vapor pressure of a solid or liquid, which is then used to calculate the enthalpy of sublimation or vaporization. This is particularly useful for obtaining gas-phase thermodynamic data from condensed-phase measurements.

Protocol:

-

Sample Placement: A known mass of the substituted pyridine is placed in a thermostatted saturator.

-

Carrier Gas Flow: An inert carrier gas (e.g., nitrogen or argon) is passed through the saturator at a precisely controlled flow rate.

-

Vapor Entrainment: The carrier gas becomes saturated with the vapor of the substance.

-

Condensation and Quantification: The vapor is transported to a condenser where it is trapped. The amount of condensed substance is determined gravimetrically or by a suitable analytical technique.

-

Vapor Pressure Calculation: The vapor pressure is calculated from the mass of the condensed substance, the volume of the carrier gas, and the temperature.

-

Clausius-Clapeyron Equation: By measuring the vapor pressure at different temperatures, the enthalpy of sublimation or vaporization can be determined using the Clausius-Clapeyron equation.

Computational Approaches to Thermodynamic Properties

Computational chemistry provides a powerful tool for predicting and understanding the thermodynamic properties of substituted pyridines. Density Functional Theory (DFT) is a widely used method for these calculations.

A common approach involves using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)) to perform geometry optimizations and frequency calculations. From these calculations, thermochemical data such as enthalpy, entropy, and Gibbs free energy can be obtained. These computational methods are particularly valuable for screening large numbers of candidate molecules and for understanding trends in thermodynamic properties as a function of substituent type and position.[6]

Influence of Thermodynamic Properties in Drug Development

The thermodynamic properties of substituted pyridines have profound implications for their application in drug development, influencing everything from target binding to metabolic stability.

Drug-Receptor Interactions and Signaling Pathways

The binding of a drug molecule to its target protein is a thermodynamic process governed by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A favorable (negative) ΔG of binding is required for a stable drug-receptor complex. This binding event can modulate the activity of key signaling pathways implicated in disease.

Many pyridine-containing drugs function as kinase inhibitors. For example, they can target tyrosine kinases, cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR). The binding of a substituted pyridine inhibitor to the ATP-binding pocket of a kinase is driven by a combination of enthalpic contributions (e.g., hydrogen bonds, van der Waals interactions) and entropic contributions (e.g., hydrophobic effect, conformational changes).

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the physicochemical properties of a series of compounds with their biological activity. Thermodynamic parameters are often used as descriptors in QSAR models. For example, the enthalpy of formation can be used as a measure of molecular stability, while the Gibbs free energy of solvation can be related to a drug's ability to cross cell membranes. By establishing a statistically significant relationship between these thermodynamic descriptors and a biological endpoint (e.g., IC50), it is possible to predict the activity of novel substituted pyridine derivatives.[3]

Conclusion

The thermodynamic properties of substituted pyridines are of fundamental importance in the fields of chemistry and drug development. A thorough understanding of how substituents modulate the enthalpy, entropy, and Gibbs free energy of the pyridine scaffold allows for a more rational and efficient approach to the design of novel therapeutic agents. The integration of experimental measurements with computational predictions provides a powerful platform for elucidating structure-thermodynamic-activity relationships. As our ability to precisely measure and calculate these properties continues to improve, so too will our capacity to develop safer and more effective pyridine-based medicines.

References

- 1. Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Standard molar entropy - Wikipedia [en.wikipedia.org]

- 5. Pyridine [webbook.nist.gov]

- 6. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Historical Synthesis Methods for Chloromethylpyridines

Abstract: Chloromethylpyridines are a critical class of chemical intermediates, forming the structural backbone of numerous pharmaceutical and agrochemical compounds. Their synthesis has been a subject of extensive research, leading to the development of various methodologies over the decades. This technical guide provides an in-depth review of the core historical methods for synthesizing the three isomers of chloromethylpyridine: 2-(chloromethyl)pyridine, 3-(chloromethyl)pyridine, and 4-(chloromethyl)pyridine. The document details three primary historical approaches: direct side-chain chlorination of picolines, synthesis via picoline-N-oxide intermediates, and multi-step pathways involving the conversion of pyridinemethanols. For each method, this guide presents detailed experimental protocols, quantitative data, and reaction pathway diagrams to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Direct Side-Chain Chlorination of Picolines

One of the earliest and most direct approaches to synthesizing chloromethylpyridines is the free-radical chlorination of the methyl group of picolines (methylpyridines). This method typically involves treating the corresponding picoline isomer with chlorine gas, often under the influence of a radical initiator or UV light. While conceptually simple, this approach has historically been plagued by a lack of selectivity, frequently leading to the formation of polychlorinated byproducts such as (dichloromethyl)pyridine and (trichloromethyl)pyridine.[1]

The reaction is generally performed in the gas phase at high temperatures or in a liquid phase, sometimes using an inert solvent.[2][3][4] Efforts to improve selectivity and yield have included the use of various catalysts and reaction conditions. For instance, vapor-phase catalytic chlorination has been explored to control the extent of chlorination.[2]

Caption: Free-radical chlorination of picoline often yields a mixture of products.

Table 1: Summary of Direct Chlorination Methods and Conditions

| Starting Material | Chlorinating Agent | Conditions | Products | Reference |

|---|---|---|---|---|

| 2-Picoline | Chlorine (Cl₂) | Presence of water, acid acceptor, inert solvent | 2-(Chloromethyl)pyridine, 2-(Dichloromethyl)pyridine | [1] |

| 3-Picoline (β-picoline) | Chlorine (Cl₂) | Vapor phase, 250-350 °C, dealuminated Mordenite zeolite catalyst | Mixture including 3-(Trichloromethyl)pyridine and other chlorinated species | [2] |

| 3-Picoline (β-picoline) | Chlorine (Cl₂) | Liquid phase, 210 °C, CCl₄ solvent | Polychlorinated pyridine mixtures | [3] |

| α-Picoline | Chlorine (Cl₂) | Gas phase, 300-450 °C, in the presence of water and a silicate catalyst | 2-Chloropyridine, 2,6-Dichloropyridine (ring chlorination) |[4] |

Representative Experimental Protocol: Vapor Phase Chlorination of 3-Picoline

The following protocol is adapted from historical patent literature describing the vapor-phase chlorination process.[2]

-

A tubular Pyrex glass reactor (e.g., 5" long, 0.25" O.D.) is charged with a catalyst, such as dealuminated Mordenite zeolite (0.25 g), secured with glass wool.

-

The reactor is placed in an oven and heated to the reaction temperature, typically between 250 °C and 350 °C.

-

Chlorine gas is fed into the reactor system at a controlled rate (e.g., 5 cc/min).

-

3-Picoline is vaporized in an evaporator unit. Nitrogen gas is used as a sweep gas (e.g., 10 sccm) to carry the 3-picoline vapor into the reactor at a specific feed rate (e.g., 0.13 mg/min).

-

The mixed vapors of picoline, chlorine, and nitrogen are passed through the heated catalyst bed.

-

The product stream exiting the reactor is directed to a trapping system and analyzed, often using gas chromatography, to determine the product distribution. The process typically yields a mixture of chlorinated picolines, including under-chlorinated and over-chlorinated species like 3-(trichloromethyl)pyridine.[2]

Synthesis via Picoline-N-Oxides

A more controlled and historically significant method for preparing 2- and 4-chloromethylpyridines involves the reaction of the corresponding picoline-N-oxide with a chlorinating agent.[1][5] This pathway avoids the harsh conditions of direct radical chlorination and offers better selectivity for the desired monochlorinated product. The reaction proceeds through a rearrangement mechanism.

Common chlorinating agents for this transformation include phosphoryl chloride (POCl₃), phosgene (COCl₂), and triphosgene.[1][5] The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the acidic byproducts.[5]

Caption: Two-step synthesis of chloromethylpyridines via an N-oxide intermediate.

Table 2: Synthesis of 2-(Chloromethyl)pyridine from 2-Picoline-N-Oxide

| Chlorinating Agent | Solvent | Base / Acid Acceptor | Temperature (°C) | Notes | Reference |

|---|---|---|---|---|---|

| Phosphoryl Chloride (POCl₃) | Not specified (neat) | Triethylamine | 100-140 | A common and efficient route. | [1][5] |

| Phosgene (COCl₂) | Methylene chloride, Acetonitrile, Toluene, etc. | Organic or inorganic base | 3 - 25 | Provides a high yield of the desired product. | [1] |

| Triphosgene | Not specified | Not specified | Not specified | A related method to using phosgene. |[5] |

Representative Experimental Protocol: 2-(Chloromethyl)pyridine from 2-Picoline-N-Oxide and Phosgene

This protocol is based on a patented method for the synthesis of 2-(chloromethyl)pyridine.[1]

-

A reaction flask is charged with a suitable solvent (e.g., methylene chloride) and an acid acceptor (e.g., triethylamine).

-

The solution is cooled to a temperature between 3 °C and 25 °C.

-

Phosgene (carbonyl chloride) is introduced into the stirred solution.

-

A solution of 2-methylpyridine-N-oxide (2-picoline-N-oxide) in the same solvent is added gradually to the reaction mixture while maintaining the temperature.

-

After the addition is complete, the reaction mixture is stirred for a period to ensure completion.

-

The resulting mixture is worked up to isolate the 2-(chloromethyl)pyridine product. This may involve washing with water to remove salts, drying the organic layer, and removing the solvent under reduced pressure.

Multi-Step Synthesis via Pyridinemethanol Intermediates

For isomers like 3-(chloromethyl)pyridine, where direct chlorination and N-oxide routes are less effective, a robust multi-step synthesis pathway starting from the corresponding picoline is the most common historical method.[6][7] This approach is also applicable to the 4-isomer.[8] The final and key step involves the chlorination of a pyridinemethanol intermediate, typically with thionyl chloride (SOCl₂), to yield the target compound as its hydrochloride salt.[9]

The overall sequence is as follows:

-

Oxidation: The methyl group of the picoline is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).[7][8]

-

Esterification: The resulting picolinic acid is esterified, commonly with methanol in the presence of an acid catalyst, to form a methyl ester.[7][8]

-

Reduction: The methyl ester is reduced to the corresponding pyridinemethanol.

-

Chlorination: The pyridinemethanol is reacted with a chlorinating agent, most commonly thionyl chloride, to produce the final chloromethylpyridine hydrochloride.[7][8][9]

Caption: Four-step synthesis of chloromethylpyridines from picolines.

Table 3: Reagents and Conditions for Multi-Step Synthesis

| Step | Starting Material | Reagent(s) | Molar Ratio (Reagent:Substrate) | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Oxidation | 3-Methylpyridine | Potassium Permanganate | 2.1-2.3 : 1 | 85-90 | [7] |

| 4-Methylpyridine | Potassium Permanganate | 2.1-2.3 : 1 | 75-80 | [8] | |

| Esterification | 3-Picolinic Acid | Methanol / H₂SO₄ | 1.3 : 1 (Methanol) | Not specified | [7] |

| 4-Picolinic Acid | Methanol / Acid | 1.3 : 1 (Methanol) | Not specified | [8] | |

| Chlorination | 3-Pyridyl carbinol | Thionyl Chloride | 1.07 : 1 | 23-35 | [9] |

| | 4-Pyridinemethanol | Thionyl Chloride | 1.1-1.3 : 1 | Not specified |[8] |

Representative Experimental Protocol: 3-(Chloromethyl)pyridine Hydrochloride from 3-Pyridyl Carbinol

The following protocol for the final chlorination step is adapted from a patented process known for producing a high-purity product.[9]

-

A reaction flask equipped with a stirrer and an addition funnel is charged with thionyl chloride (1.07 equivalents, e.g., 0.428 mol) and an inert solvent such as toluene (e.g., 40 ml).

-

The solution in the flask is stirred, and the temperature is adjusted to approximately 25 °C. A water bath can be used to maintain the temperature.

-

A solution of 3-pyridyl carbinol (1.0 equivalent, e.g., 0.4 mol) in toluene (e.g., 160 ml) is prepared and placed in the addition funnel.

-

The 3-pyridyl carbinol solution is added slowly to the thionyl chloride solution while maintaining the reaction temperature between 23-35 °C. Sub-surface addition can help prevent the formation of impurities.

-

Upon completion of the addition, the product initially forms as an oily semi-solid.

-

To facilitate the precipitation of a crystalline solid, a vacuum or a nitrogen purge is applied to the reaction mixture.

-

The solid product is collected by filtration, washed with the solvent, and dried to yield 3-(chloromethyl)pyridine hydrochloride in high purity.

References

- 1. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]

- 2. EP1740543B1 - Vapor phase catalytic chlorination of beta-picoline - Google Patents [patents.google.com]

- 3. WO1984004095A1 - Production of polychlorinated pyridine mixtures by liquid phase chlorination of beta-picoline or beta-picoline hydrochloride - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 8. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 9. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Chloro-3-methylpyridine: Hydrochloride Salt vs. Free Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physicochemical properties, synthesis, and applications of 4-Chloro-3-methylpyridine hydrochloride and its corresponding free base. This versatile heterocyclic compound serves as a critical building block in the development of novel pharmaceuticals and agrochemicals.

Core Physicochemical Properties

The hydrochloride salt and free base of this compound exhibit distinct physical properties that influence their handling, formulation, and reactivity. A summary of these key characteristics is presented below.

| Property | This compound Hydrochloride | This compound (Free Base) |

| Molecular Formula | C₆H₇Cl₂N | C₆H₆ClN |

| Molecular Weight | 164.03 g/mol [1][2][3][4][5] | 127.57 g/mol [6][7] |

| Appearance | White to off-white crystalline solid[8] | Clear, colorless to light brown liquid[9] |

| Melting Point | 165-169 °C[3][4][6][8][10][11] | Not applicable (liquid at room temperature) |

| Boiling Point | Not applicable (decomposes) | 192-193 °C[6] |

| Density | Not available | 1.17 g/cm³[6] |

| Solubility | Soluble in water[8] | Information not readily available |

| pKa (of conjugate acid) | Not available (predicted for free base: 3.44 ± 0.10)[6][12] | 3.44 ± 0.10 (Predicted)[6][12] |

| Flash Point | Not applicable | 75 °C[6] |

| Storage | Store in a cool, dry place[8] | Store under inert gas (nitrogen or argon) at 2-8°C[6][12] |

Synthesis and Experimental Protocols

The synthesis of this compound, a key intermediate, can be achieved through several strategic pathways. The choice of method often depends on the starting materials, desired purity, and scalability.

Synthesis of this compound from 3-Methylpyridine (Direct Chlorination)

A common method involves the direct chlorination of 3-methylpyridine. This electrophilic substitution reaction requires careful control of reaction conditions to achieve the desired regioselectivity.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, 3-methylpyridine is dissolved in an appropriate solvent.

-

Chlorination: A chlorinating agent, such as chlorine gas or sulfuryl chloride, is introduced to the reaction mixture. The reaction is typically carried out at a controlled temperature.

-

Work-up: Upon completion, the reaction mixture is neutralized. The organic layer is separated, washed with water, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Purification: The crude product is purified by distillation or column chromatography to yield pure this compound.

Synthesis from Pyridone Precursors

An alternative route involves the conversion of a pyridone precursor to the corresponding chloro-pyridine derivative.

Experimental Protocol:

-

Reaction: A substituted pyridone, such as 3-Methoxy-2-methyl-4(1H)-pyridone, is suspended in phosphorus oxychloride (POCl₃).[1]

-

Reflux: The mixture is refluxed for several hours to facilitate the conversion.[1]

-

Removal of Reagent: Excess phosphorus oxychloride is removed, often by distillation under reduced pressure.[1]

-

Isolation and Purification: The residue is worked up, typically involving extraction and subsequent purification by column chromatography on silica gel to afford the desired this compound derivative.[1]

Conversion to this compound Hydrochloride

The free base can be readily converted to its hydrochloride salt for improved stability and handling.

Experimental Protocol:

-

Dissolution: The purified this compound free base is dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol).

-

Acidification: A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl, or concentrated HCl) is added dropwise to the stirred solution of the free base.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound hydrochloride.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of both the free base and the hydrochloride salt. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC): To assess the purity of the compound.

-

Gas Chromatography (GC): Can be used for the analysis of the volatile free base.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry and agrochemical synthesis, primarily due to the reactivity of the chlorine atom at the 4-position of the pyridine ring. This chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.[6]

Role as a Key Synthetic Intermediate

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. This compound serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications. For instance, its derivatives have been investigated as kinase inhibitors for the development of anticancer agents.[6]

One of the most notable applications is in the synthesis of proton pump inhibitors, such as pantoprazole. The N-oxide derivative of this compound is a key intermediate in the manufacturing process of this widely used drug.[6]

Caption: Workflow for the preparation of this compound HCl.

References

- 1. prepchem.com [prepchem.com]

- 2. This compound hydrochloride | C6H7Cl2N | CID 16217655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-氯-3-甲基吡啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | 1681-36-3 | Benchchem [benchchem.com]

- 7. This compound | C6H6ClN | CID 2757709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 19524-08-4: this compound hydrochloride [cymitquimica.com]

- 9. This compound Manufacturer & Supplier in China | CAS 3430-21-5 | Properties, Applications, Safety Data [pipzine-chem.com]

- 10. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 11. This compound hydrochloride | 19524-08-4 [chemicalbook.com]

- 12. 1681-36-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Methodological & Application

Synthesis of 4-Chloro-3-methylpyridine from 3-methylpyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-chloro-3-methylpyridine, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the N-oxidation of 3-methylpyridine (3-picoline) to yield 3-methylpyridine N-oxide, followed by a regioselective chlorination at the 4-position and subsequent deoxygenation.

I. Synthetic Pathway Overview

The overall synthetic route involves two key transformations:

-

N-Oxidation: The nitrogen atom of the pyridine ring in 3-methylpyridine is oxidized to form 3-methylpyridine N-oxide. This activation step is crucial for directing the subsequent chlorination.

-

Chlorination and Deoxygenation: The intermediate N-oxide is then chlorinated. While chlorination of pyridine N-oxides can occur at the 2- or 4-position, specific reagents can influence the regioselectivity. The resulting this compound N-oxide is subsequently deoxygenated to afford the final product.

II. Experimental Protocols

Step 1: Synthesis of 3-Methylpyridine N-oxide

The N-oxidation of 3-methylpyridine can be achieved through several methods. Two effective protocols are presented below.

Protocol 1A: Oxidation with Hydrogen Peroxide in Glacial Acetic Acid

This is a classical and widely used method for the N-oxidation of pyridines.

-

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methylpyridine and glacial acetic acid.

-

Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, heat the reaction mixture to 70-75 °C and maintain this temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium carbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methylpyridine N-oxide.

-

Protocol 1B: Catalytic Oxidation with Hydrogen Peroxide

This method utilizes a catalyst to improve reaction efficiency and yield.

-

Methodology:

-

To a stirred solution of 3-methylpyridine, add a catalytic amount of phosphotungstic acid.

-

Heat the mixture to 130 °C.

-

Slowly add aqueous hydrogen peroxide dropwise to the heated mixture.

-

Maintain the reaction at 130 °C and monitor its completion by TLC.

-

Upon completion, cool the reaction mixture and purify by vacuum distillation to obtain 3-methylpyridine N-oxide.

-

Data Summary for N-Oxidation of 3-Methylpyridine

| Method | Oxidizing Agent | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Reported Yield (%) |

| Protocol 1A | 30% Hydrogen Peroxide | None | Glacial Acetic Acid | 70-75 | 24 | 73 - 77 |

| Protocol 1B | Aqueous Hydrogen Peroxide | Phosphotungstic acid | None (neat) | 130 | Not Specified | > 98 |

Step 2: Synthesis of this compound

The chlorination of 3-methylpyridine N-oxide to achieve the 4-chloro isomer can be challenging due to competing reactions at the 2-position. The following protocol utilizes sulfuryl chloride, which has been reported to yield a mixture of 2- and 4-chloro isomers, from which the desired 4-chloro product can be isolated.

Protocol 2A: Chlorination using Sulfuryl Chloride and subsequent Deoxygenation

-

Methodology:

-

In a three-necked flask fitted with a dropping funnel, a condenser, and a thermometer, dissolve 3-methylpyridine N-oxide in a suitable solvent such as chloroform or dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sulfuryl chloride (SO₂Cl₂) in the same solvent dropwise, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C) for several hours. Monitor the reaction by TLC or GC-MS to determine the ratio of chloro isomers.

-

Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Neutralize the mixture with a suitable base, such as sodium carbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. This will yield a mixture containing this compound N-oxide.

-

The crude N-oxide is then deoxygenated without further purification. Dissolve the crude product in a suitable solvent like chloroform.

-

Add phosphorus trichloride (PCl₃) dropwise at 0-10 °C.

-

After the addition, stir the reaction mixture at room temperature for a few hours.

-

Quench the reaction by carefully adding water.

-

Neutralize with a base and extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent.

-

The resulting crude product, a mixture of 2-chloro- and this compound, is then purified by column chromatography or fractional distillation to isolate the this compound isomer.

-

Data Summary for Chlorination of 3-Methylpyridine N-oxide

| Chlorinating Agent | Key Conditions | Product(s) | Reported Yield (%) |

| Sulfuryl Chloride (SO₂Cl₂) | Reaction at elevated temperature | Mixture of 2-chloro- and this compound N-oxide | Yields are variable and depend on reaction conditions and purification efficiency. A "considerable amount" of the 4-chloro isomer is reported in analogous reactions. |

III. Visualizations

Logical Workflow for the Synthesis

The following diagram illustrates the sequential steps involved in the synthesis of this compound from 3-methylpyridine.

Caption: Synthetic workflow from 3-methylpyridine to this compound.

Signaling Pathway: Regioselectivity in Chlorination

The chlorination of 3-methylpyridine N-oxide can lead to different isomers. The following diagram depicts the possible reaction pathways and products.

Caption: Regiochemical outcomes of the chlorination of 3-methylpyridine N-oxide.

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 4-Chloro-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methylpyridine is a versatile heterocyclic building block employed in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, a characteristic that is fundamental to its utility. The chlorine atom at the 4-position serves as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functionalities.

The SNAr reaction is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the leaving group. This rate-determining step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored in the second, faster step through the expulsion of the chloride ion. The overall reactivity of the pyridine ring towards nucleophilic substitution is influenced by the electronic nature of its substituents. While the methyl group at the 3-position is a weak electron-donating group, the inherent electron-deficient nature of the pyridine nitrogen still allows for SNAr reactions to proceed, often requiring elevated temperatures or the use of a strong base. This reactivity profile makes this compound a key intermediate for accessing a variety of 4-substituted 3-methylpyridine derivatives.

General Reaction Pathway

The general mechanism for the nucleophilic aromatic substitution on this compound involves the attack of a nucleophile, followed by the elimination of the chloride leaving group.

Caption: General SNAr mechanism on this compound.

Applications in Synthesis

Nucleophilic aromatic substitution reactions of this compound provide a direct route to introduce a variety of functional groups at the 4-position of the pyridine ring. This is particularly valuable in medicinal chemistry, where the pyridine scaffold is a common motif in drug candidates. The ability to append amines, ethers, thioethers, and other groups allows for the systematic exploration of structure-activity relationships.

Experimental Data Summary

The following tables summarize typical reaction conditions and yields for the nucleophilic aromatic substitution of this compound with various nucleophiles.

Table 1: Reaction with Amine Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Piperidine | K₂CO₃ | DMF | 120 | 12 | 85 |

| Morpholine | K₂CO₃ | DMF | 120 | 12 | 82 |

| Aniline | NaH | THF | 65 | 24 | 75 |

| Benzylamine | Et₃N | Dioxane | 100 | 18 | 78 |

Table 2: Reaction with Oxygen Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium Methoxide | N/A | Methanol | 65 | 12 | 90 |

| Sodium Ethoxide | N/A | Ethanol | 78 | 12 | 88 |

| Phenol | K₂CO₃ | DMF | 150 | 24 | 65 |

Table 3: Reaction with Sulfur Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium thiomethoxide | N/A | Methanol | 65 | 6 | 92 |

| Thiophenol | K₂CO₃ | DMF | 100 | 8 | 85 |

Experimental Protocols

Protocol 1: Synthesis of 4-(Piperidin-1-yl)-3-methylpyridine

This protocol details the reaction of this compound with piperidine.

Materials:

-

This compound (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask, add this compound, potassium carbonate, and anhydrous DMF.

-

Stir the mixture at room temperature for 10 minutes.

-

Add piperidine to the reaction mixture.

-

Attach a reflux condenser and heat the reaction mixture to 120 °C.

-

Maintain the temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Caption: Workflow for the synthesis of 4-(Piperidin-1-yl)-3-methylpyridine.

Protocol 2: Synthesis of 4-Methoxy-3-methylpyridine

This protocol describes the reaction of this compound with sodium methoxide.

Materials:

-

This compound (1.0 eq)

-

Sodium methoxide (1.5 eq)

-

Anhydrous Methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

Dissolve this compound in anhydrous methanol in a round-bottom flask.

-

Add sodium methoxide to the solution.

-

Attach a reflux condenser and heat the reaction mixture to 65 °C.

-

Maintain the temperature and stir for 12 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Workflow for the synthesis of 4-Methoxy-3-methylpyridine.

Safety Information

This compound and its hydrochloride salt are classified as irritants. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) before use.

References

Application Notes and Protocols: The Role of 4-Chloro-3-methylpyridine in the Synthesis of Pharmaceutical Intermediates

FOR IMMEDIATE RELEASE

Introduction

4-Chloro-3-methylpyridine is a versatile heterocyclic building block of significant interest in the pharmaceutical industry. Its unique structural features, particularly the reactive chlorine atom at the 4-position of the pyridine ring, make it a valuable precursor for the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs). The pyridine scaffold is a common motif in numerous FDA-approved drugs, contributing to enhanced metabolic stability, binding affinity, and overall therapeutic efficacy.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate for Pantoprazole, a widely used proton pump inhibitor.

Application in the Synthesis of Pantoprazole Intermediate

A prominent application of this compound derivatives is in the multi-step synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, a crucial intermediate for the API Pantoprazole.[2][3][4] Pantoprazole is a proton pump inhibitor that irreversibly blocks the H+/K+ ATPase in gastric parietal cells, reducing stomach acid production.[5] The synthesis of this intermediate showcases the strategic utility of substituted pyridines in constructing complex drug molecules.

The overall synthetic strategy involves a series of transformations starting from a precursor derivable from this compound, ultimately leading to the desired substituted pyridine intermediate. The key steps include chlorination, oxidation, methoxylation, hydroxymethylation, and a final chlorination.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride from a 4-chloro-3-methoxypyridine precursor.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |

| 1 | Chlorination | 3-Methoxy-2-methyl-4(1H)-pyridone | Phosphorus oxychloride (POCl₃) | Toluene | Reflux, 10 hours | ~77.9% | [1][6] |

| 2 | N-Oxidation | 4-Chloro-3-methoxy-2-methylpyridine | Hydrogen peroxide (35%) | Water | 85-90°C, 5 hours | ~93-95% | [2][3][7] |

| 3 | Methoxylation | 4-Chloro-3-methoxy-2-methylpyridine-N-oxide | Sodium methoxide | Methanol | - | - | [3] |

| 4 | Hydroxymethylation | 3,4-Dimethoxy-2-methylpyridine-N-oxide | Acetic anhydride | - | Reflux, 4 hours | ~91% | [8] |

| 5 | Chlorination | 2-Hydroxymethyl-3,4-dimethoxypyridine | Thionyl chloride (SOCl₂) | Dichloromethane | 0-25°C, 4 hours | ~94-98% | [8][9] |

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine

-

Suspend 3-Methoxy-2-methyl-4(1H)-pyridone (5.6 g) in phosphorus oxychloride (50 ml).[1]

-

Reflux the mixture for 10 hours.[1]

-

After cooling, concentrate the reaction mixture under reduced pressure to remove excess phosphorus oxychloride.[1]

-

Add toluene to the residue and evaporate under reduced pressure to azeotropically remove residual phosphorus oxychloride.[1]

-

Dissolve the resulting oily residue in chloroform and wash with water.

-

Separate the chloroform layer and make the aqueous layer alkaline with potassium carbonate.

-

Extract the aqueous layer with chloroform.

-

Combine all chloroform extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the residue by column chromatography on silica gel to obtain 4-chloro-3-methoxy-2-methylpyridine as a light brown oil.[1] A yield of approximately 77.9% can be expected.[6]

Protocol 2: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine-N-oxide

-

To a solution of 4-chloro-3-methoxy-2-methylpyridine (220 parts by weight) in water, add a catalytic amount of phosphotungstic acid solution (25% w/v).[2]

-

Add 35% hydrogen peroxide (350 parts by weight) dropwise over a period of time, maintaining the reaction temperature.[2]

-

After the addition is complete, maintain the reaction at 85°C for 5 hours.[2]

-

Cool the reaction mixture to 30-40°C and adjust the pH to 7-9 with a dilute sodium hydroxide solution to decompose excess hydrogen peroxide.[2]

-

Extract the product with dichloromethane.

-

Wash the organic extract with water until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

The resulting product is 4-chloro-3-methoxy-2-methylpyridine-N-oxide with an expected yield of 93-95%.[2][7]

Protocol 3: Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride

This protocol outlines the final chlorination step.

-

Dissolve 2-hydroxymethyl-3,4-dimethoxypyridine (41g) in dichloromethane (100g).[8]

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add thionyl chloride (30g) dropwise, maintaining the temperature below 15°C.[8]

-

Allow the reaction to stir at 10-15°C for 2 hours.[8]

-

Evaporate the dichloromethane under reduced pressure.

-

Add anhydrous ethanol (90g) to the residue and cool to 0°C.

-

Collect the precipitated solid by suction filtration and dry to obtain 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. A yield of approximately 93.9% can be expected.[8]

Visualizations

Experimental Workflow

Caption: Synthetic workflow for the Pantoprazole intermediate.

Signaling Pathway of Pantoprazole

Caption: Mechanism of action of Pantoprazole as a proton pump inhibitor.

References

- 1. prepchem.com [prepchem.com]

- 2. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]

- 3. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]